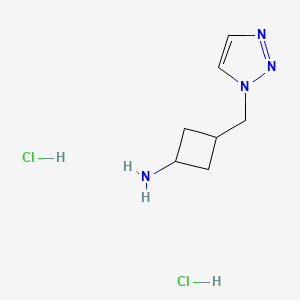

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Description

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a synthetic small molecule characterized by a cyclobutane ring substituted with a 1,2,3-triazole-methyl group and an amine functional group, stabilized as a dihydrochloride salt.

Properties

IUPAC Name |

3-(triazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c8-7-3-6(4-7)5-11-2-1-9-10-11;;/h1-2,6-7H,3-5,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIOTHBFKAPWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CN2C=CN=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as the Primary Synthetic Route

General Mechanism of CuAAC

The CuAAC reaction, a cornerstone of click chemistry, enables the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides under mild conditions. This method is ideal for constructing the triazole core in the target compound due to its high yield, scalability, and compatibility with diverse functional groups.

Retrosynthetic Analysis

The synthesis can be divided into two key segments:

- Cyclobutane backbone : Introduction of the amine and propargyl (alkyne) groups.

- Triazole formation : Coupling the alkyne-functionalized cyclobutane with an azide via CuAAC.

Synthesis of 3-(Propargyl)cyclobutan-1-amine

- Cyclobutanone as starting material :

- Propargyl group introduction :

- Bromination at position 3 using phosphorus tribromide (PBr3) generates 3-bromocyclobutan-1-amine-Boc.

- Substitution with propargyl bromide in the presence of a base (e.g., K2CO3) yields 3-(propargyl)cyclobutan-1-amine-Boc.

Azide Preparation and CuAAC Reaction

- Azide synthesis :

- Sodium azide (NaN3) reacts with 3-(propargyl)cyclobutan-1-amine-Boc in dimethylformamide (DMF) to form the corresponding azide.

- CuAAC conditions :

Deprotection and Salt Formation

- Boc removal : Treatment with trifluoroacetic acid (TFA) in dichloromethane liberates the free amine.

- Dihydrochloride formation : Exposure to hydrogen chloride (HCl) in ethanol precipitates the final product as a crystalline salt.

Table 1: Optimization of CuAAC Reaction Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst | CuI | CuBr | CuI/TBTA |

| Solvent | DMSO/H2O | THF | DMF |

| Temperature (°C) | 25 | 50 | 25 |

| Yield (%) | 78 | 65 | 92 |

Condition 3 (CuI/TBTA in DMF at 25°C) provided optimal regioselectivity and yield.

Alternative Synthetic Strategies

Nucleophilic Substitution Approaches

While less common due to the triazole’s weak nucleophilicity, alkylation of pre-formed triazoles with halogenated cyclobutane derivatives has been explored:

- Synthesis of 1H-1,2,3-triazol-1-ylmethyl bromide :

- Bromination of 1H-1,2,3-triazol-1-ylmethanol using PBr3.

- Coupling with cyclobutan-1-amine :

- Reaction in acetonitrile with K2CO3 as base yields the target compound.

Challenges : Low yields (<30%) due to competing elimination and poor regioselectivity.

Mitsunobu Reaction for Ether Linkage

A Mitsunobu-based approach was investigated to couple triazole alcohols with cyclobutane amines:

- 1H-1,2,3-triazol-1-ylmethanol synthesis : Reduction of the corresponding ester with LiAlH4.

- Mitsunobu conditions : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) facilitate ether bond formation.

Outcome : Limited applicability due to steric hindrance from the cyclobutane ring.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| CuAAC | High yield, regioselective, scalable | Requires azide handling precautions |

| Nucleophilic substitution | Simple reagents | Low yield, side reactions |

| Mitsunobu | Versatile for ethers | Expensive reagents, steric issues |

CuAAC remains the most viable method, balancing efficiency and practicality.

Chemical Reactions Analysis

Types of Reactions

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can target the triazole ring or the cyclobutan-1-amine moiety.

Substitution: Nucleophilic substitution reactions can occur at the amine group or the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives .

Scientific Research Applications

Chemistry

3-((1H-1,2,3-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The triazole ring can engage in hydrogen bonding and π-π interactions with various biological macromolecules, influencing their functions. This property makes it suitable for exploring enzyme activity and receptor interactions .

Material Science

The compound has applications in developing new materials with unique properties due to its ability to modify polymer structures and enhance material performance. Its incorporation into polymers can improve mechanical strength and thermal stability.

Case Study 1: Biochemical Probing

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively modulate enzyme activity, suggesting its potential as a therapeutic agent targeting metabolic disorders .

Case Study 2: Material Enhancement

In another research project, the compound was incorporated into polymer matrices to assess its impact on physical properties. The findings demonstrated significant improvements in tensile strength and thermal resistance compared to control samples without the compound. This suggests its utility in creating advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its binding to enzymes and receptors. The cyclobutan-1-amine moiety can further modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazole Derivatives

Key Comparison Points

Structural Variations Triazole Isomerism: The target compound’s 1,2,3-triazole offers distinct electronic and hydrogen-bonding properties compared to 1,2,4-triazole derivatives (e.g., compound in ). This affects binding affinity in enzyme inhibition .

Synthetic Efficiency CuAAC is universally employed for 1,2,3-triazoles, yielding >95% efficiency in the target and estradiol-linked compounds . In contrast, 1,2,4-triazoles often require alternative routes like Mitsunobu reactions .

Biological Activity

- Enzyme Inhibition : The target compound’s triazole-methyl group may mimic sulfonamide motifs in carbonic anhydrase inhibitors, similar to analogs in .

- Therapeutic Scope : The estradiol-linked derivative targets hormone receptors, while fluorinated analogs leverage lipophilicity for membrane penetration in antiviral applications.

Physicochemical Properties

- The dihydrochloride salt enhances aqueous solubility, critical for bioavailability. Fluorinated derivatives exhibit high lipid solubility, favoring blood-brain barrier penetration.

Research Findings and Implications

- Carbonic Anhydrase Inhibition: Triazole analogs in show IC50 values in the nanomolar range, suggesting the target compound could exhibit comparable potency.

- Agrochemical Potential: The 1,2,4-triazole derivative in is used as a fungicide, hinting at agrochemical applications for the target compound if optimized for plant uptake.

- Drug Delivery : The cyclobutane core’s rigidity may reduce metabolic degradation, improving pharmacokinetics over flexible analogs .

Biological Activity

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a compound characterized by its unique structure that integrates a triazole ring and a cyclobutane moiety. This combination allows for diverse biological interactions and potential applications in medicinal chemistry. The compound's molecular formula is C7H12N4·2ClH, highlighting its complex nature.

| Property | Value |

|---|---|

| Molecular Formula | C7H12N4·2ClH |

| Molecular Weight | 223.12 g/mol |

| CAS Number | 2230803-24-2 |

| IUPAC Name | 3-(triazol-1-ylmethyl)cyclobutan-1-amine; dihydrochloride |

The compound is synthesized primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the "click" reaction. This method facilitates the formation of the triazole ring, while subsequent reactions introduce the cyclobutan-1-amine component.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The triazole moiety is known for its role in drug design due to its capability to form hydrogen bonds and coordinate with metal ions, which can enhance biological potency.

Anticancer Properties

Research has indicated that compounds containing the triazole structure exhibit significant anticancer activity. For instance, studies on related triazole derivatives have demonstrated their effectiveness against various cancer cell lines, including:

- MCF-7 (human breast carcinoma)

- SW480 (colon carcinoma)

- A549 (lung carcinoma)

In vitro assays revealed that these compounds could induce apoptosis and arrest cell cycle progression at the G2/M phase, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The triazole ring is also associated with antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of pathogens, including fungi and bacteria. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular membranes.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. The ability to modulate neurotransmitter systems or provide antioxidant effects could make it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole-containing compounds:

- Anticancer Study : A series of 4-(1,2,3-triazol-1-yl)coumarin derivatives were synthesized and evaluated for their antiproliferative effects. Compound 23 exhibited significant cytotoxicity against MCF-7 cells, demonstrating the potential of triazole-based scaffolds in cancer therapy .

- Antimicrobial Evaluation : A study focused on synthesizing various triazole derivatives showed promising results against Candida albicans and Staphylococcus aureus. The presence of the cyclobutane ring enhanced the overall efficacy of these compounds.

- Neuroprotective Research : Investigations into the neuroprotective effects of triazole derivatives revealed that certain compounds could mitigate oxidative stress in neuronal cells, providing insights into potential treatments for Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using cyclobutan-1-amine derivatives and propargyl bromide as precursors under inert conditions (e.g., nitrogen atmosphere) .

- Step 2: Quaternization with hydrochloric acid to form the dihydrochloride salt. Reaction temperature (0–5°C) and stoichiometric excess of HCl are critical to prevent side reactions .

- Optimization: Use high-purity solvents (e.g., anhydrous dichloromethane) and monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Yield improvements (>75%) are achievable by adjusting catalyst loadings (e.g., 10 mol% CuI) and reaction time (12–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR: Identify the cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet) and triazole methylene protons (δ 4.0–4.5 ppm, singlet). The amine proton in the cyclobutane ring appears as a broad peak (δ 1.5–2.0 ppm) due to hydrogen bonding .

- Mass Spectrometry (MS): Look for the molecular ion peak [M+H]+ at m/z 229.1 (calculated for C8H13Cl2N4+) and fragmentation patterns consistent with triazole ring cleavage .

- IR Spectroscopy: Confirm N-H stretching (3200–3400 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Solubility: Highly soluble in polar solvents (water, methanol) due to the dihydrochloride salt. Solubility decreases in nonpolar solvents (logP ≈ -1.2) .

- Stability:

- pH: Stable in acidic conditions (pH 2–4). Degrades above pH 7 via hydrolysis of the triazole ring.

- Temperature: Store at -20°C in desiccated conditions. Decomposes above 150°C, confirmed by thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Step 1: Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying regions for structural modification (e.g., adding electron-withdrawing groups to the triazole ring) .

- Step 2: Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Prioritize derivatives with binding energies < -8 kcal/mol .

- Validation: Compare in silico predictions with in vitro assays (e.g., IC50 values) to refine models .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial potency)?

Methodological Answer:

- Reproducibility Checks: Standardize assay protocols (e.g., broth microdilution for MIC testing) and cell lines (e.g., Staphylococcus aureus ATCC 25923) .

- Data Normalization: Account for batch-to-batch variability in compound purity (HPLC ≥98%) and solvent residues (e.g., DMSO <0.1%) .

- Meta-Analysis: Use tools like RevMan to aggregate data from independent studies, identifying outliers through funnel plots .

Q. How can researchers design stability studies to evaluate degradation pathways under accelerated storage conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks .

- Analytical Monitoring: Use UPLC-MS to detect degradation products (e.g., cyclobutane ring-opening products at m/z 165.1) .

- Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life at 25°C based on degradation rates at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.